Thiophen-2-ylmethanamine hydrochloride Thiophen-2-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13428299
InChI: InChI=1S/C5H7NS.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H
SMILES: C1=CSC(=C1)CN.Cl
Molecular Formula: C5H8ClNS
Molecular Weight: 149.64 g/mol

Thiophen-2-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC13428299

Molecular Formula: C5H8ClNS

Molecular Weight: 149.64 g/mol

* For research use only. Not for human or veterinary use.

Thiophen-2-ylmethanamine hydrochloride -

Specification

Molecular Formula C5H8ClNS
Molecular Weight 149.64 g/mol
IUPAC Name thiophen-2-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C5H7NS.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H
Standard InChI Key NZYMHENLAOOTLV-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CN.Cl
Canonical SMILES C1=CSC(=C1)CN.Cl

Introduction

Physicochemical Properties

Structural and Thermal Characteristics

The compound’s thiophene ring contributes to its aromatic stability, while the methylamine side chain introduces nucleophilic reactivity. Key properties include:

PropertyValueSource
Molecular Formula (Free Base)C5H7NS\text{C}_5\text{H}_7\text{NS}
Molecular Weight113.18 g/mol
Boiling Point194.5±0.0C194.5 \pm 0.0^\circ \text{C}
Flash Point73.9±0.0C73.9 \pm 0.0^\circ \text{C}
Hazard ClassificationGHS05 (Corrosive)

The hydrochloride salt likely exhibits higher thermal stability and altered solubility compared to the free base, though specific data remain undocumented in the provided sources.

Spectroscopic Features

While spectroscopic data for the hydrochloride salt are unavailable, the free base’s infrared (IR) spectrum would show characteristic N-H stretches (3300cm1\sim 3300 \, \text{cm}^{-1}) and C-S vibrations (600cm1\sim 600 \, \text{cm}^{-1}). Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments for the thiophene ring (δ6.87.5ppm\delta 6.8–7.5 \, \text{ppm}) and methylamine group (δ2.53.5ppm\delta 2.5–3.5 \, \text{ppm}).

Synthesis and Production

Laboratory-Scale Synthesis

Although no direct synthesis route for thiophen-2-ylmethanamine hydrochloride is detailed in the provided sources, analogous methods for related thiophene amines offer guidance. For example, the synthesis of 2-thiopheneethylamine involves:

  • Oxidation: 2-Thiophenethanol is oxidized to 2-thiopheneacetaldehyde using pyridinium chlorochromate/silica gel (PCC/SiO2_2) .

  • Oxime Formation: Reaction with hydroxylamine hydrochloride yields 2-thiophene acetaldoxime .

  • Reduction: Sodium borohydride in the presence of CuSO4_4 reduces the oxime to the primary amine .

For thiophen-2-ylmethanamine, a similar pathway could employ 2-thiophenemethanol as the starting material, followed by oxidation to the aldehyde and reductive amination.

Industrial Manufacturing

Industrial production would optimize solvent systems, catalytic conditions, and purification techniques (e.g., crystallization or distillation) to achieve high yields. Scalable oxidants like PCC/SiO2_2 and amberlyst-15 catalysts, as described in patent CN103288795A, demonstrate feasibility for large-scale synthesis .

Research Applications

Medicinal Chemistry

Thiophene derivatives are pivotal in drug discovery due to their pharmacokinetic profiles. For instance, nitrile-substituted thiophenes (e.g., 5-nitrile-thiophen-2-yl) exhibit potent agonism for nuclear receptors like REV-ERBα, which regulates circadian rhythms and metabolism . Thiophen-2-ylmethanamine hydrochloride could serve as a precursor for such bioactive molecules, enabling structural diversification.

Materials Science

Thiophene-based amines are employed in organic electronics, including semiconductors and light-emitting diodes (OLEDs). The amine group facilitates functionalization for charge-transport layers, enhancing device efficiency.

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs of thiophen-2-ylmethanamine inhibit cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in inflammatory pathways . By blocking prostaglandin and leukotriene synthesis, these compounds could mitigate inflammation.

Cytotoxic Effects

Thiophene derivatives induce apoptosis in cancer cells via kinase inhibition. For example, a related compound suppressed tumor growth by 60% in xenograft models, comparable to clinical agents like MS-275 .

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